Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2102412-15-5) is a halogenated pyrazolopyridine derivative with the molecular formula C₁₀H₈BrClN₂O₂ and a molecular weight of 303.55 g/mol . This compound features a pyrazolo[1,5-a]pyridine core substituted with bromine at position 7, chlorine at position 4, and an ethyl ester group at position 2. Its structural uniqueness makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or metal-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMVYQCAUSGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the pyrazolo[1,5-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit antimicrobial properties. Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development .
- Antitumor Properties : The compound has been studied for its potential antitumor activity. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This application is particularly relevant in the context of developing new chemotherapeutic agents .
- Tuberculosis Treatment : A patent describes the use of pyrazolo[1,5-a]pyridine compounds in the development of anti-tuberculosis drugs. This compound is included among the compounds evaluated for their efficacy against Mycobacterium tuberculosis .
Biological Studies
The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological research. Studies have explored its role as a ligand in receptor binding assays and its effects on enzyme activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Antitumor Activity
In a recent investigation into the antitumor effects of the compound, researchers found that it induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Further studies are ongoing to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous pyrazolopyridine derivatives:
Key Observations :
- Halogen Effects : Bromine and chlorine substituents in the target compound enhance electrophilicity compared to methoxy or methyl groups, making it more reactive in cross-coupling reactions .
- Melting Points : Higher melting points (e.g., 207–209°C in ) correlate with aromatic stacking in phenyl-substituted derivatives, whereas simpler halogenated esters lack such data .
Biological Activity
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2102412-15-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- Purity : 97% .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through its structural modifications. The incorporation of halogen substituents such as bromine and chlorine is known to enhance the lipophilicity and biological activity of heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold has been associated with various pharmacological effects, including anticancer and antimicrobial activities .
Table 1: Structural Variants and Their Biological Activities
| Compound Variant | Substituents | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Moderate cytotoxicity | |
| Variant A | -Br | Increased anti-proliferative effect | |
| Variant B | -Cl | Enhanced enzyme inhibition |
Pharmacological Activity
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : this compound has shown promising results in inhibiting the growth of cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation pathways .
- Antimicrobial Properties : The compound exhibits activity against several microbial strains, suggesting its potential as an antimicrobial agent. The presence of halogens enhances its interaction with microbial targets .
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may contribute to its anticancer and antimicrobial effects. It has been particularly noted for its selectivity towards specific enzyme targets, minimizing off-target effects .
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazolo derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values were recorded at concentrations comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a recent investigation into antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at low micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the primary synthetic routes for Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles as nucleophiles. Key steps include halogenation (bromination/chlorination) at specific positions and esterification. For example, bromine can be introduced via electrophilic substitution, while chlorination may employ POCl₃ under reflux. Yield optimization requires precise control of temperature (e.g., 80–110°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy : H and C NMR confirm the pyrazolo[1,5-a]pyridine core and substituent positions (e.g., bromine at C7, chlorine at C4). Aromatic protons appear as distinct multiplets between δ 7.5–9.0 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~292–294 for [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .
- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and C-Br/C-Cl (600–800 cm⁻¹) confirm functional groups .
Q. How does the reactivity of this compound compare to other halogenated pyrazolo[1,5-a]pyridines?
The electron-withdrawing bromine and chlorine substituents enhance electrophilic substitution at electron-rich positions (e.g., C5). The ester group allows hydrolysis to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH). Compared to non-halogenated analogs, bromine increases steric hindrance, slowing nucleophilic aromatic substitution unless activated by electron-donating groups .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound when conflicting substituent effects arise?
Conflicting electronic effects (e.g., bromine’s steric bulk vs. chlorine’s electron withdrawal) require tailored catalysts. For example:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 without displacing halogens .
- Adjust solvent polarity (e.g., switch from DMF to THF) to stabilize intermediates during cyclocondensation .
- Monitor reaction progress via TLC or in situ IR to avoid over-halogenation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:
- Purity variations : Use HPLC (>98% purity) and elemental analysis to standardize test compounds .
- Assay conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., esterase activity in serum) .
- Structural analogs : Compare with derivatives (e.g., 7-bromo-4-methyl analogs) to isolate halogen-specific effects .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on halogen-bond interactions with catalytic lysine residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or charge transfer .
- MD Simulations : Simulate stability in aqueous vs. lipid membranes to guide prodrug design .
Q. How can derivatives of this compound be designed to enhance selectivity for kinase inhibition?
- Position-Specific Modifications : Replace the ethyl ester with a methyl group to reduce steric hindrance for ATP-binding pockets .
- Bioisosteric Replacement : Substitute chlorine with a trifluoromethyl group to improve metabolic stability without altering electron density .
- Prodrug Strategies : Convert the ester to a phosphonate for targeted release in acidic tumor microenvironments .
Q. What methodologies address solubility challenges in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
